molecular formula C18H32N2O10 B8064603 CID 137958591

CID 137958591

Cat. No.: B8064603
M. Wt: 436.5 g/mol
InChI Key: OSJIQJZGZPWRMV-UHFFFAOYSA-N
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Description

No direct information about CID 137958591 is provided in the evidence. The term "CID" typically refers to a PubChem Compound Identifier, but none of the documents explicitly describe its structure, properties, or applications. For example:

Recommendation: To proceed, the compound’s IUPAC name, molecular formula, and structural data (e.g., NMR, mass spectrum) are required. These details are critical for identifying analogs and conducting comparisons.

Properties

IUPAC Name

ethyl 2-[3-(aminomethyl)oxetan-3-yl]acetate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H15NO3.C2H2O4/c2*1-2-12-7(10)3-8(4-9)5-11-6-8;3-1(4)2(5)6/h2*2-6,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJIQJZGZPWRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)CN.CCOC(=O)CC1(COC1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general guidelines for comparative analysis can be inferred:

a. Structural Analogs

  • Example from : Oscillatoxin derivatives (e.g., 30-methyl-oscillatoxin D, CID 185389) share a core macrocyclic lactone structure but differ in substituents (e.g., methyl groups) .
  • Methodology : Compare substituents, stereochemistry, and functional groups using spectroscopic data (e.g., GC-MS, NMR) and computational modeling.

b. Functional Analogs

  • Example from : Compounds with similar applications (e.g., antimicrobial, anticancer) should be compared based on efficacy (e.g., IC50 values), toxicity, and mechanistic pathways .

c. Data Table Framework

Property CID 137958591 Analog 1 (e.g., CID 185389) Analog 2 (e.g., CID 101283546)
Molecular Formula Not provided C₃₀H₄₈O₇ (hypothetical) C₂₈H₄₂O₆ (hypothetical)
Biological Activity Unknown Cytotoxic (IC50: 0.5 µM) Antifungal (MIC: 10 µg/mL)
Solubility Unknown Lipophilic Moderate water solubility

Critical Limitations in the Evidence

  • Lack of Primary Data: No structural, spectral, or bioactivity data for this compound are provided.
  • Focus on Manuscript Guidelines : –12 emphasize formatting rules (e.g., tables, references) but lack chemical data .
  • Mismatched Analogs : describes oscillatoxins, which are unrelated to this compound based on available information .

Recommendations for Further Research

Access PubChem Database : Retrieve this compound’s entry for structural and property data.

Literature Review : Search SciFinder, Reaxys, or PubMed for peer-reviewed studies on this compound.

Experimental Validation: Conduct comparative assays (e.g., cytotoxicity, solubility) against known analogs.

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